molecular formula C8H11N5 B13288471 1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine

1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine

Cat. No.: B13288471
M. Wt: 177.21 g/mol
InChI Key: VYECISHPAPEIAT-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyrazole ring substituted with a methyl group and an amine group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization. One common method includes the reaction of 1-methyl-3-pyrazolecarboxaldehyde with hydrazine hydrate under reflux conditions to form the pyrazole ring. The resulting intermediate is then subjected to reductive amination with formaldehyde and ammonia to introduce the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave-assisted synthesis and eco-friendly catalysts, such as Amberlyst-70, can further enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Scientific Research Applications

1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Used in the synthesis of aminothiazoles and other bioactive compounds.

    2-[4-Methylpyrazol-1-yl]phenyl)platinum(II): A platinum complex with applications in organic light-emitting diodes.

    3-(1-Methyl-1H-pyrazol-3-yl)aniline: A related compound with similar structural features and applications .

Uniqueness

1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual pyrazole rings and amine functionality make it a versatile scaffold for the development of novel compounds with diverse applications.

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

1-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H11N5/c1-12-4-2-7(10-12)6-13-5-3-8(9)11-13/h2-5H,6H2,1H3,(H2,9,11)

InChI Key

VYECISHPAPEIAT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CN2C=CC(=N2)N

Origin of Product

United States

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